molecular formula C14H15NO3S B3389821 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid CAS No. 938312-70-0

2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3389821
CAS RN: 938312-70-0
M. Wt: 277.34 g/mol
InChI Key: JZUGNACNWOMJGN-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid (ETC) is an organic compound with a molecular weight of 248.3 g/mol. It is a white crystalline solid with a melting point of 127-128°C and a boiling point of 308-310°C. ETC is a versatile compound that has been used in a variety of scientific research applications ranging from organic synthesis to drug discovery.

Scientific Research Applications

2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid has been used in a wide range of scientific research applications. It has been used as a building block in organic synthesis reactions, as a reagent in the synthesis of heterocyclic compounds, and as a starting material in the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes and in the preparation of dyes for the detection of heavy metals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid is not fully understood. However, it is believed to act as a chelator, binding to metal ions and forming complexes. This binding can lead to the inhibition of certain enzymatic reactions and the disruption of biochemical pathways.
Biochemical and Physiological Effects
2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the growth of certain bacteria, fungi, and protozoa. In vivo studies have demonstrated that 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid can reduce the levels of certain hormones and neurotransmitters, as well as alter the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of applications, and its synthesis is relatively straightforward. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations that should be considered. 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid is a relatively unstable compound and can degrade quickly in the presence of light and heat. Additionally, it is a relatively toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid. One potential direction is the development of new synthetic routes for the production of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid and related compounds. Additionally, further research into the biochemical and physiological effects of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid could lead to new therapeutic applications. Finally, further research into the mechanism of action of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid could lead to the development of new chelating agents for use in drug delivery and other applications.

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-11-12(14(16)17)19-13(15-11)9-5-7-10(8-6-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUGNACNWOMJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C2=CC=C(C=C2)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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